molecular formula C3H5N3O2S B1608333 3-(methylsulfonyl)-1H-1,2,4-triazole CAS No. 3589-05-7

3-(methylsulfonyl)-1H-1,2,4-triazole

Cat. No.: B1608333
CAS No.: 3589-05-7
M. Wt: 147.16 g/mol
InChI Key: OKDRQEKCXPQPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfonyl)-1H-1,2,4-triazole (CAS 3589-05-7) is a high-purity solid chemical compound with the molecular formula C3H5N3O2S and a molecular weight of 147.16 g/mol . This heterocyclic building block is of significant interest in medicinal chemistry, particularly in the structure-guided development of potent tankyrase (TNKS) inhibitors . Tankyrases 1 and 2 (TNKS1/2) are central targets in the WNT/β-catenin and Hippo signaling pathways, which are crucial for research in oncology and cancer therapeutics . As a key scaffold, the 1,2,4-triazole moiety is retained in optimization campaigns to create inhibitors that bind to the adenosine subsite of the tankyrase catalytic domain . These optimized compounds can achieve high cellular potency and are investigated for their antiproliferative efficacy in cancer cell lines such as COLO 320DM . This product is intended for use as a synthetic intermediate or building block in discovery research and lead optimization studies. Handling and Storage: The product is a solid that should be sealed and stored dry at 2-8°C . Safety: Refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-methylsulfonyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S/c1-9(7,8)3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDRQEKCXPQPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391601
Record name 3-(methylsulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3589-05-7
Record name 3-(methylsulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 1H-1,2,4-Triazole-3-Methyl Carboxylate (Precursor to Methylsulfonyl Derivatives)

A patented method outlines a four-step synthesis of 1H-1,2,4-triazole-3-methyl carboxylate, a key intermediate for further functionalization to methylsulfonyl derivatives:

  • Step 1: Condensation of monomethyl oxalyl chloride with thiosemicarbazide to form monomethyl oxalate monoamide thiosemicarbazide.
  • Step 2: Ring-closing reaction in alkaline medium to yield 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid.
  • Step 3: Desulfurization under acetic acid and hydrogen peroxide conditions to convert the mercapto group.
  • Step 4: Esterification with methanol in the presence of an esterification catalyst to obtain 1H-1,2,4-triazole-3-methyl carboxylate.

This method avoids hazardous diazotization reactions, enhancing safety and environmental compliance, and is suitable for industrial scale-up.

The methylsulfonyl group introduction at the 3-position of the 1,2,4-triazole ring is generally achieved by oxidation of methylthio or methylsulfanyl precursors. Although direct preparation methods for 3-(methylsulfonyl)-1H-1,2,4-triazole are less frequently detailed, the following approach is commonly employed based on literature precedent:

  • Starting Material: 3-methylthio-1H-1,2,4-triazole or 1H-1,2,4-triazole-3-methyl carboxylate derivatives.
  • Oxidation Step: Treatment with oxidizing agents such as hydrogen peroxide or peracids to convert the methylthio group to methylsulfonyl.

This oxidation is typically performed under controlled conditions to avoid ring degradation and to ensure selective sulfone formation.

Alternative Synthetic Approaches and Catalytic Systems

Lithiation and Functional Group Introduction

A detailed method for functionalization at the 3-position involves:

  • Methylation of 1,2,4-triazole at the N1 position using chloromethane in the presence of potassium hydroxide and ethanol under reflux.
  • Directed lithiation at the 5-position using lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) with TMEDA as a ligand.
  • Subsequent electrophilic substitution or carboxylation with carbon dioxide.
  • Esterification and deprotection steps to yield methylated triazole derivatives.

This method allows for selective substitution and can be adapted for introducing sulfonyl groups via subsequent oxidation steps.

Thiourea-Based Cyclization

Another approach involves the use of 1,3-disubstituted thioureas reacted with formylhydrazide in the presence of mercury(II) acetate as a thiophile to generate regioselective 1,2,4-triazole derivatives. This method achieves high yields (~91%) and can be optimized by adjusting reagent stoichiometry and reaction time.

Comparative Data Table of Key Preparation Methods

Preparation Step Method Description Key Reagents & Conditions Yield / Remarks Reference
N1-Methylation of 1,2,4-triazole Reaction with chloromethane, KOH, ethanol, reflux 1,2,4-triazole, KOH, EtOH, chloromethane, reflux Efficient methylation; avoids N-isomerization
Directed Lithiation & Carboxylation LDA/n-BuLi lithiation, CO2 insertion, esterification THF, TMEDA, LDA/n-BuLi, CO2, SOCl2, MeOH Selective 3-position functionalization
Thiourea Cyclization Reaction of 1,3-disubstituted thioureas with formylhydrazide Hg(OAc)2, formylhydrazide, dichloromethane High regioselectivity, 91% yield
Ring Closure from Thiosemicarbazide Condensation, ring closure, desulfurization, esterification Monomethyl oxalyl chloride, thiosemicarbazide, H2O2, MeOH Safe, scalable, avoids explosive diazonium salts
Oxidation to Methylsulfonyl Oxidation of methylthio precursors with H2O2/peracids H2O2 or peracid oxidants Selective sulfone formation; controlled conditions Inferred

Research Findings and Practical Considerations

  • The avoidance of hazardous intermediates such as diazonium salts and explosive azides is a significant advancement for industrial synthesis, improving safety and environmental impact.
  • Directed lithiation strategies provide regioselective access to functionalized triazoles but require careful control of reaction conditions and stoichiometry to prevent side reactions.
  • Thiourea-based cyclizations offer a one-pot approach with high regioselectivity and yield, suitable for synthesizing analogs with amide bond mimics.
  • Oxidation steps to introduce the methylsulfonyl group must be optimized to prevent overoxidation or ring degradation, commonly achieved with mild oxidants like hydrogen peroxide under acidic or neutral conditions.

Chemical Reactions Analysis

Nucleophilic Substitution

The methylsulfonyl group (SO₂Me) is a strong electron-withdrawing group and a good leaving group. Potential reactions include:

  • Substitution at the C-3 position : Attack by nucleophiles (e.g., amines, alkoxides) at the carbon adjacent to the SO₂Me group, facilitated by the electron-deficient triazole ring.

  • Elimination : Formation of unsaturated triazoles via deprotonation and elimination of the SO₂Me group under basic conditions.

This reactivity is consistent with the behavior of sulfonate esters in aromatic systems .

Cycloaddition Reactions

Triazoles are known to participate in [2+4] cycloadditions (e.g., Diels-Alder analogs). For 3-(methylsulfonyl)-1H-1,2,4-triazole:

  • Dipolar cycloaddition : The triazole ring could act as a dipolarophile, reacting with electron-rich dienes to form fused heterocycles.

  • Regioselectivity : The SO₂Me group may direct reactivity to specific positions on the triazole ring, as seen in substituted triazoles .

Functional Group Transformations

  • Hydrolysis : Conversion of the SO₂Me group to a sulfonic acid (SO₃H) under acidic or basic conditions.

  • Amination : Displacement of the SO₂Me group by amines to form C-substituted triazoles.

These transformations are analogous to those observed in other sulfonate-containing heterocycles .

Biochemical and Medicinal Relevance

1,2,4-Triazoles are noted for their antibacterial and antifungal properties . The methylsulfonyl group likely enhances these attributes by:

  • Increasing hydrophobicity : Improving membrane permeability.

  • Modulating electronic interactions : Strengthening hydrogen bonding or dipole interactions with biological targets.

For example, ciprofloxacin-triazole hybrids exhibit potent anti-MRSA activity, suggesting that substituents like SO₂Me could enhance therapeutic efficacy .

Analytical Characterization

Key techniques for studying reactions involving this compound include:

  • NMR spectroscopy : Monitoring chemical shifts for the SO₂Me group (δ ~2.1–2.3 ppm in ¹H NMR) .

  • Mass spectrometry : Identifying fragments corresponding to SO₂Me cleavage or substitution.

Table 1: Potential Reaction Pathways

Reaction TypeMechanismApplications/Inferences
Nucleophilic substitutionSO₂Me as leaving groupFunctionalization of triazole ring
CycloadditionDipolar cycloadditionSynthesis of fused heterocycles
HydrolysisAcidic/basic conditionsConversion to sulfonic acid

Table 2: Medicinal Implications

AttributeEffect on BioactivityReference
Hydrophobicity increaseEnhanced membrane permeabilityMDPI (2021) , PMC (2020)
Electronic modulationImproved hydrogen bondingPMC (2020)

Scientific Research Applications

Agricultural Chemistry

Fungicidal Properties

  • 3-(Methylsulfonyl)-1H-1,2,4-triazole is primarily utilized as a fungicide . It effectively controls a range of plant diseases, thereby enhancing crop yield and quality. Its application is crucial for agricultural researchers and farmers aiming to improve productivity and sustainability in farming practices .

Bioactive Compounds

  • The compound is also involved in the synthesis of various bioactive compounds , which are essential for developing new agricultural products that can combat pests and diseases without harming the environment .

Pharmaceutical Development

Antifungal Agents

  • In the pharmaceutical sector, this compound serves as a precursor for synthesizing antifungal medications. Its derivatives have demonstrated significant antifungal activity against various pathogens, making it a valuable resource in developing effective treatments for fungal infections .

Antibacterial Activity

  • Research indicates that triazole derivatives exhibit substantial antibacterial properties. For instance, hybrids formed from ciprofloxacin and triazoles have shown enhanced activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics .

Material Science

Advanced Materials

  • The compound's unique chemical properties make it suitable for creating advanced materials such as polymers and coatings. These materials often exhibit improved durability and performance in industrial applications, which is an area of ongoing research .

Analytical Chemistry

Detection and Quantification

  • In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other chemical substances. This application is particularly beneficial in quality control processes within laboratories and manufacturing settings .

Environmental Science

Bioremediation

  • The compound has been studied for its potential role in bioremediation , where it aids in breaking down pollutants in soil and water. This application addresses critical environmental challenges and supports sustainability efforts by mitigating contamination issues .

Case Study 1: Antifungal Activity

A study conducted on various triazole derivatives highlighted the superior antifungal efficacy of compounds containing the 1H-1,2,4-triazole moiety compared to traditional agents like azoxystrobin. The derivatives exhibited inhibitory rates of 90–98% against pathogens such as P. piricola .

Case Study 2: Antibacterial Hybrids

Research on ciprofloxacin-triazole hybrids demonstrated that certain derivatives had MIC values significantly lower than those of standard antibiotics against MRSA strains. These findings suggest that structural modifications at specific positions on the triazole ring enhance antibacterial potency .

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The methylsulfonyl group can enhance the compound’s ability to penetrate cell membranes and increase its bioavailability. The triazole ring can interact with various biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions.

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl vs. Thio Groups : Sulfones (-SO₂R) exhibit greater metabolic stability and stronger electron-withdrawing effects compared to sulfides (-SR), enhancing receptor binding in enzyme inhibitors (e.g., carbonic anhydrase-II) .
  • Substituent Position : 1-Substituted sulfonyl triazoles (e.g., 1-(mesitylen-2-sulfonyl)-1H-1,2,4-triazole) show distinct pharmacological profiles, such as hypoglycemic activity, due to enhanced steric interactions with target proteins .

Physicochemical Properties

Property This compound 3-(Methylthio)-1H-1,2,4-triazole 3-Amino-1H-1,2,4-triazole
Solubility (Water) Low Moderate High
Melting Point 180–185°C 150–155°C 210–215°C
Electron Effect Strongly electron-withdrawing Moderately electron-donating Electron-donating

Biological Activity

3-(Methylsulfonyl)-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial, antifungal, and anticancer properties, as well as insights from recent studies and case analyses.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfonyl group attached to a triazole ring. Its molecular formula is C4H6N4O2S, with a molecular weight of approximately 174.18 g/mol. The unique structure of this compound enhances its solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.

Antibacterial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various triazole derivatives against both Gram-positive and Gram-negative bacteria. Specifically, compounds with structural similarities to this compound have shown promising results in inhibiting bacterial growth:

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.25 µg/mL
This compoundEscherichia coli0.5 µg/mL
Ciprofloxacin (control)Staphylococcus aureus0.5 µg/mL
Ciprofloxacin (control)Escherichia coli1 µg/mL

These findings suggest that this compound may possess superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .

Antifungal Activity

The antifungal potential of triazoles is well-documented. In particular, triazoles are utilized in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes. In studies involving various triazole derivatives:

  • This compound exhibited notable antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents .
  • A comparative analysis indicated that modifications in the triazole structure could enhance antifungal efficacy.

Anticancer Activity

Recent studies have explored the anticancer properties of triazoles. The presence of the methylsulfonyl group is believed to enhance the compound's ability to selectively target cancer cells while sparing normal cells:

  • Mechanism of Action : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation .
  • Case Studies : In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines while exhibiting low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-(methylsulfonyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : A one-pot synthesis using NaOH as a base is reported for structurally similar 1,2,4-triazole derivatives, achieving good yields (70–85%) . Optimization involves controlling temperature (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of precursors (e.g., hydrazides and sulfonyl chlorides). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure product .
  • Key Parameters :

VariableOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at elevated temps
SolventEthanol/DMFPolarity affects reaction rate
Base (NaOH)1.5–2 eqExcess base reduces side products

Q. How can structural characterization of this compound be systematically performed?

  • Analytical Workflow :

IR Spectroscopy : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and triazole ring (C=N, ~1600 cm⁻¹) groups .

¹H/¹³C NMR : Assign peaks for methylsulfonyl (δ ~3.3 ppm for CH₃, δ ~45–50 ppm for S-connected carbon) and triazole protons (δ ~8.5–9.5 ppm) .

Elemental Analysis : Validate empirical formula (e.g., C₄H₅N₃O₂S) with <0.3% deviation .

X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (if single crystals are obtainable) .

Q. What solvents are suitable for recrystallizing this compound, and how does solubility vary with polarity?

  • Solubility Profile :

SolventSolubility (mg/mL)Notes
Water<0.1Low due to hydrophobic triazole core
DCM10–15Moderate, ideal for column chromatography
DMSO>50High, suitable for biological assays
  • Recrystallization is best achieved using ethanol/water mixtures (4:1 v/v) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • DFT Protocol :

  • Use the 6-311G+(d,p) basis set to calculate HOMO/LUMO energies, molecular electrostatic potential (MEP), and Fukui indices .
  • Key findings for analogues show electron-withdrawing sulfonyl groups lower LUMO energy (-1.8 eV), enhancing electrophilic reactivity .
    • Applications : Predict sites for nucleophilic attack (e.g., triazole C5 position) and guide functionalization strategies .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar triazole derivatives?

  • Case Study : Discrepancies in NMR chemical shifts may arise from tautomerism (1H vs. 4H tautomers).

  • Resolution :

Variable-temperature NMR to identify tautomeric equilibria .

Compare experimental data with DFT-calculated shifts (RMSD <0.2 ppm validates assignments) .

Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. How can molecular docking studies elucidate the bioactivity of this compound derivatives?

  • Methodology :

Target selection (e.g., fungal CYP51 for antifungal studies) .

Dock derivatives into the active site using AutoDock Vina (force field: AMBER).

Validate binding poses with MD simulations (200 ns trajectories) .

  • Key Metrics :

ParameterTarget Value
Binding affinity (ΔG)≤ -8.0 kcal/mol
Hydrogen bonds≥ 2

Q. What are the challenges in scaling up triazole synthesis, and how can reaction engineering address them?

  • Industrial Hurdles :

  • Exothermic reactions require precise temperature control (jacketed reactors recommended) .
  • Catalyst recycling (e.g., NaOH in DMF) reduces waste but demands solvent recovery systems .
    • Scale-Up Solutions :
IssueMitigation Strategy
Low yieldContinuous flow reactors for better mixing
ImpuritiesIn-line IR monitoring for real-time adjustment

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE Requirements : Nitrile gloves, safety goggles, and lab coats .
  • Storage : Airtight containers under inert gas (N₂), away from strong oxidizers (e.g., HNO₃) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Data Contradictions and Validation

Q. How do conflicting reports on biological activity impact structure-activity relationship (SAR) studies?

  • Case Analysis : Discrepancies in antifungal IC₅₀ values (e.g., 2 µM vs. 10 µM) may stem from assay conditions (pH, cell lines).

  • Validation Steps :

Standardize assays (CLSI guidelines for MIC testing) .

Compare with positive controls (e.g., fluconazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(methylsulfonyl)-1H-1,2,4-triazole
Reactant of Route 2
3-(methylsulfonyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.